molecular formula C18H16BrN3O2 B6347160 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354939-52-8

4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347160
CAS No.: 1354939-52-8
M. Wt: 386.2 g/mol
InChI Key: MREWGQRYRHNNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a chemical compound based on the 4,6-diphenylpyrimidin-2-amine scaffold, a structure recognized in medicinal chemistry research for its potential biological activities. Compounds within this class have been identified as promising scaffolds in the development of anticancer agents . Specifically, derivatives of 4,6-diphenylpyrimidin-2-amine have been shown to function as inhibitors of Aurora Kinase A (AURKA), a serine/threonine kinase that is frequently overexpressed in various cancer cells and plays a critical role in cell cycle progression, making it a attractive target for cancer therapy . Inhibition of AURKA by such compounds can lead to the arrest of the cell cycle at the G2/M phase and the induction of caspase-mediated apoptotic cell death in human cancer cell lines, as demonstrated in studies on similar molecules . Beyond oncology, the pyrimidine core is a privileged structure in drug discovery, and related compounds are also being explored for their potential as antimicrobial and antitubercular agents, targeting enzymes such as enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis . The specific substitution pattern on the phenyl rings of this molecule, featuring bromo and dimethoxy groups, is designed to modulate the compound's electronic properties, binding affinity, and overall pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or a biological probe for investigating kinase function, developing novel therapeutic agents, and conducting structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-23-13-6-7-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREWGQRYRHNNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Chalcone Intermediates

A viable route involves synthesizing a chalcone intermediate through Claisen-Schmidt condensation between 3-bromobenzaldehyde and 2,5-dimethoxyacetophenone. Subsequent cyclization with guanidine nitrate in ethanol under reflux yields the pyrimidine ring.

Table 1: Reaction conditions for chalcone-based cyclocondensation

StepReactantsSolventCatalystTemperatureTimeYield
13-Bromobenzaldehyde + 2,5-DimethoxyacetophenoneEthanolNaOH (10%)80°C6 hr78%
2Chalcone + Guanidine nitrateEthanolHCl (conc.)Reflux12 hr65%

This method, while effective, requires stringent control over stoichiometry to avoid polymerization byproducts.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates pyrimidine formation by improving reaction kinetics. A protocol adapted from pyrido[2,3-d]pyrimidine syntheses involves:

  • Mixing 3-bromophenylacetonitrile and 2,5-dimethoxyphenylacetaldehyde in DMF/acetic acid (2:1).

  • Irradiating at 140°C (240 W) for 20 minutes.

  • Purifying via recrystallization (DMF/ethanol).

Key advantages:

  • Yield improvement: 82% vs. 65% under conventional heating.

  • Reduced side products: Microwave uniformity minimizes decomposition.

Boronic AcidEquivalentsYield
3-Bromophenyl1.274%
2,5-Dimethoxyphenyl1.568%

Characterization and Validation

Synthesized batches require rigorous analysis:

  • ¹H/¹³C NMR: Confirm substituent positions via aromatic proton splitting and methoxy group signals (δ 3.8–4.0 ppm).

  • HRMS: Expected [M+H]⁺ = 428.04 g/mol.

  • HPLC Purity: >98% using C18 column (acetonitrile/water gradient).

Industrial-Scale Production Considerations

Scaling laboratory methods necessitates:

  • Continuous flow reactors: For microwave-assisted steps to maintain thermal control.

  • Solvent recovery systems: DMF and ethanol recycling to reduce costs.

  • Crystallization optimization: Seeding techniques to enhance crystal uniformity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidation reactions typically yield quinones or other oxidized derivatives.

    Reduction: Reduction reactions produce amine or alcohol derivatives.

    Substitution: Substitution reactions result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. Molecular docking studies suggest strong binding affinity to cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), which are crucial for cancer cell signaling pathways.
  • Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial activity against various bacterial strains, indicating its potential use as an antibiotic agent.

Drug Development

  • Therapeutic Agent : Ongoing research aims to evaluate the compound's efficacy as a therapeutic agent for diseases such as cancer and bacterial infections. The compound's unique structure allows for modifications that could enhance its biological activity and pharmacokinetic properties.

Organic Synthesis

  • Building Block for Complex Molecules : In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules, including other heterocyclic compounds. Its reactivity allows for various substitution reactions that can lead to new derivatives with potentially enhanced properties.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine significantly inhibited cell growth compared to control groups. The IC50 values indicated potent activity against breast and lung cancer cells, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, highlighting its potential as an alternative treatment option in combating resistant bacterial strains.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s activity and physicochemical properties are highly dependent on substituent positions and electronic effects. Key analogues include:

Compound Name Substituents (Position 4 / Position 6) Key Properties/Activities Reference
4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine 4-bromophenyl / 2-chloroquinoline Enhanced steric bulk due to quinoline; potential for π-π stacking interactions
4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine 4-chlorophenyl / 4-morpholinophenyl Electron-withdrawing Cl and morpholine groups; activity against S. aureus and Streptococcus spp.
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine 4-fluorophenyl / 4-morpholinophenyl Fluorine’s electronegativity improves membrane permeability; notable anti-streptococcal activity
4-(4-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine 4-bromophenyl / pyridin-3-yl Pyridine’s nitrogen enables hydrogen bonding; antitrypanosomal potential
4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine 2-fluoro-4-methoxyphenyl / 3,4,5-trimethoxyphenyl High RabGGTase inhibition (GLIDE score: -9.2) due to multiple methoxy groups

Key Observations :

  • Halogen Position : Meta-bromo substitution (as in the target compound) vs. para-bromo in analogues (e.g., ) affects steric and electronic interactions. Meta-substitution may reduce symmetry and alter binding pocket compatibility.
  • Methoxy Groups : The 2,5-dimethoxyphenyl group in the target compound provides electron-donating effects, enhancing solubility compared to halogen-only analogues. However, trimethoxy substituents (e.g., ) show superior receptor affinity due to increased hydrogen-bonding capacity.
  • Biological Activity: Electron-withdrawing groups (e.g., Cl, NO₂) in analogues correlate with antimicrobial activity , while methoxy-rich derivatives excel in enzyme inhibition .

Crystallographic and Hydrogen-Bonding Profiles

  • Crystal Structure: The parent compound 4-(3-bromophenyl)pyrimidin-2-amine () forms a monoclinic lattice with intermolecular N–H···N hydrogen bonds. The addition of 2,5-dimethoxyphenyl in the target compound likely introduces new hydrogen-bonding sites (O–H interactions) and alters packing efficiency .
  • Hydrogen Bonding : Quantum chemical studies on analogues (e.g., 4-(4-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine) reveal that bromo substituents at para positions enhance hydrogen-bond acceptor strength compared to meta positions .

Biological Activity

Overview

4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, featuring a bromophenyl and a dimethoxyphenyl group, suggests potential for various biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

  • IUPAC Name : 4-(3-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
  • Molecular Formula : C18H16BrN3O2
  • Molecular Weight : 384.25 g/mol
  • CAS Number : 1354939-52-8

The biological activity of 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are necessary to elucidate the precise molecular mechanisms involved.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • In Vitro Studies :
    • The compound was evaluated against several cancer cell lines, including lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN). Significant growth inhibition was observed with GI% values indicating effectiveness against these cell lines .
    • A comparative study with other pyrimidine derivatives showed that 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine exhibited moderate cytotoxicity against renal carcinoma cells (IC50 = 11.70 µM) .
Cell LineGI% (%)IC50 (µM)
HOP-9271.8N/A
NCI-H46066.12N/A
ACHN66.02N/A
RFX 393N/A11.70

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary assays indicated that it could inhibit the growth of various bacterial strains, although specific data on susceptibility and resistance profiles are still under investigation.

Antiviral Activity

Research is ongoing to determine the antiviral efficacy of this compound against various viral pathogens. The structural characteristics suggest potential interactions with viral proteins, but further studies are required to validate these hypotheses.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is crucial for optimizing its biological activity:

  • Substituent Effects :
    • The presence of bromine in the phenyl group enhances lipophilicity, potentially improving cellular uptake.
    • Dimethoxy substitution may influence binding affinity to target proteins.

Case Studies

  • Study on Cytotoxicity :
    • In a recent study published in MDPI, the compound demonstrated significant cytotoxicity against renal carcinoma cell lines with a notable impact on cell cycle progression .
    • The results indicated a G0-G1 phase arrest in treated cells, suggesting a mechanism involving cell cycle modulation.
  • Kinase Inhibition :
    • Another study evaluated its inhibitory effects on cyclin-dependent kinases (CDK). The compound showed promising IC50 values in inhibiting CDK2 and TRKA pathways, which are critical in cancer proliferation .

Q & A

Q. What are the optimal synthetic routes for 4-(3-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, and how can purity be ensured?

  • Methodological Answer : The synthesis of substituted pyrimidines typically involves multi-step reactions, including nucleophilic substitution, Suzuki coupling, or aminomethylation. For example, and describe analogous pyrimidine derivatives synthesized via condensation reactions between substituted phenyl groups and pyrimidine precursors. Key steps include:
  • Step 1 : Use of 6-methyl-2-phenylpyrimidine intermediates with bromophenyl and dimethoxyphenyl substituents introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H NMR^1 \text{H NMR} (e.g., aromatic proton integration ratios) and FT-IR (amine N-H stretch at ~3300 cm1^{-1}) .

Q. How can the crystal structure of this compound be resolved to inform its reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. and detail protocols for analogous pyrimidines:
  • Crystallization : Grow crystals via slow evaporation of a saturated dichloromethane/hexane solution at 4°C .
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å). Measure dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) to assess steric effects .
  • Analysis : Software like SHELX or OLEX2 refines hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) and π-π interactions, which influence solubility and reactivity .

Advanced Research Questions

Q. How can contradictory reports about this compound’s biological activity be reconciled?

  • Methodological Answer : Discrepancies in bioactivity data often arise from variations in assay conditions or structural analogs. To resolve these:
  • Comparative Analysis : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity using CLSI guidelines). Compare results with structurally similar compounds (e.g., notes substituent-dependent antifungal activity in pyrimidines) .
  • Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., fungal CYP51). Correlate substituent positions (e.g., 3-bromo vs. 4-methoxy groups) with activity .
  • Validation : Validate findings via orthogonal assays (e.g., time-kill kinetics for antimicrobials) and statistical tools (ANOVA for dose-response curves) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Environmental persistence can be assessed using protocols from ’s INCHEMBIOL project:
  • Degradation Studies : Conduct hydrolysis (pH 7–9, 25–50°C) and photolysis (UV light, λ = 254–365 nm) experiments. Monitor degradation via LC-MS (e.g., loss of parent compound and formation of bromophenol byproducts) .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., zebrafish). Measure bioconcentration factors (BCFs) via GC-MS analysis of tissue extracts .
  • Ecotoxicology : Perform acute toxicity tests (e.g., Daphnia magna 48-hr LC50_{50}) and chronic assays (algae growth inhibition). Compare results to regulatory thresholds (e.g., EU REACH) .

Q. How can computational methods enhance the design of derivatives with improved selectivity?

  • Methodological Answer :
  • Quantum Chemistry : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior .
  • Molecular Dynamics (MD) : Simulate binding to off-target receptors (e.g., hERG channel) to assess cardiotoxicity risks. Use AMBER or GROMACS for 100-ns trajectories .
  • Machine Learning (ML) : Train models on PubChem datasets to predict ADMET properties. Features include LogP, topological polar surface area (TPSA), and hydrogen-bond donors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.